![molecular formula C24H30N4O3 B2596240 1-[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2361765-09-3](/img/structure/B2596240.png)
1-[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one, often referred to as Compound A , belongs to the class of indole derivatives . The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in the biological activity of this compound. It contains ten π-electrons, rendering it aromatic in nature. Physically, it appears as a crystalline, colorless substance with a distinct odor .
Synthesis Analysis
The synthetic pathway for Compound A involves several steps, including the incorporation of an ethylpyrazolyl group , a morpholine-4-carbonyl moiety , and a phenylpiperidine ring . Detailed synthetic protocols and reaction mechanisms are documented in relevant literature .
Molecular Structure Analysis
The molecular formula of Compound A is C₂₄H₂₈N₄O₂ . Its core structure consists of an indole scaffold, a propenone group, and various substituents. The morpholine-4-carbonyl and phenylpiperidine moieties contribute to its overall shape and reactivity. For a visual representation, refer to the ChemSpider entry .
Chemical Reactions Analysis
Compound A exhibits diverse chemical reactivity due to its indole nucleus. Electrophilic substitutions readily occur, similar to benzene. Researchers have explored its reactions with various reagents, leading to the synthesis of novel derivatives with potential pharmacological activities .
Future Directions
properties
IUPAC Name |
1-[4-[2-(1-ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-3-22(29)26-12-10-24(11-13-26,20-8-6-5-7-9-20)23(30)27-14-15-31-21(18-27)19-16-25-28(4-2)17-19/h3,5-9,16-17,21H,1,4,10-15,18H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUIWCYFZCLAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CN(CCO2)C(=O)C3(CCN(CC3)C(=O)C=C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2596157.png)
![6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride](/img/no-structure.png)
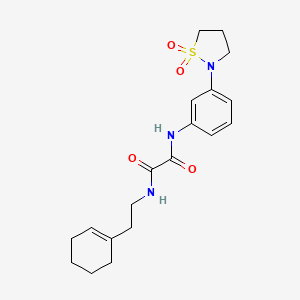
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2596160.png)
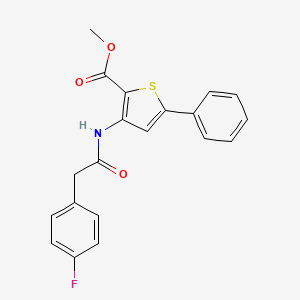
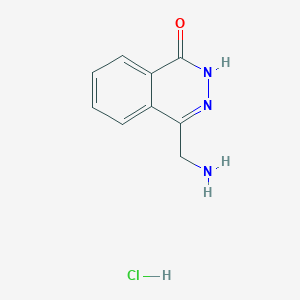
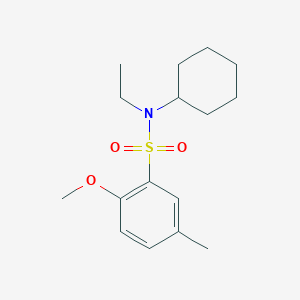
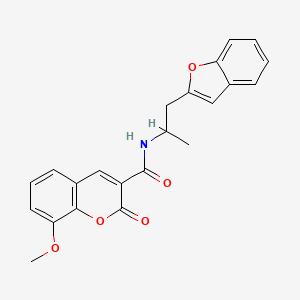
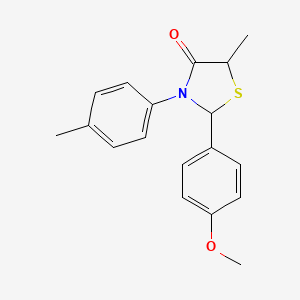

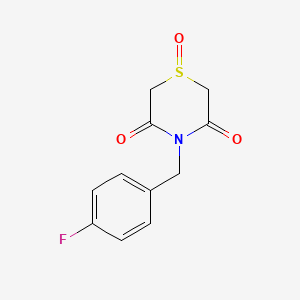
![2,2-Dimethyl-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2596174.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(thiophen-3-ylmethyl)urea](/img/structure/B2596175.png)
![6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2596178.png)